
5-Bromo-3-hydroxyisoindolin-1-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-Bromo-3-hydroxyisoindolin-1-one involves various methods. Notably, ultrasonic-assisted synthesis has been employed to prepare a small library of 3-hydroxyisoindolin-1-ones from 3-alkylidenephtalides. This practical approach demonstrates group tolerance, high efficiency, and good yields. The reaction can be scaled up to multigram quantities and extended to access other isoindolin motifs .
Chemical Reactions Analysis
5-Bromo-3-hydroxyisoindolin-1-one can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and transformations involving the bromine atom. Researchers have explored its reactivity with organometallic reagents (e.g., RMgX, RLi, or R2Zn) and reduction of phthalimides to yield the desired hydroxyisoindolin derivatives .
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Properties
Copper-catalyzed Synthesis : A one-pot two-step sequential reaction was reported for the synthesis of biologically active 3-hydroxyisoindolin-1-one derivatives, including those with bromo substituents like 5-Bromo-3-hydroxyisoindolin-1-one. This process utilizes 2-iodobenzamide derivatives and various substituted benzyl cyanides, employing CuCl and cesium carbonate in DMSO. This method offers a novel pathway involving carbon degradation and ring contraction (Kavala et al., 2020).
Metal-Free Synthesis in Water : An effective method for constructing heterocyclic building blocks like 3-hydroxyisoindolin-1-ones, including 5-Bromo-3-hydroxyisoindolin-1-one, was developed via a metal-free tandem transformation. This environmentally friendly approach forms new C–N bonds and a C–O bond in water from simple starting materials (Zhou et al., 2010).
Ultrasonic-assisted Synthesis : The ultrasonic irradiation method has been utilized for the practical synthesis of 3-hydroxyisoindolin-1-ones, which can be performed on a multigram scale and extended to other motifs of isoindolin-1-ones. This approach is noted for its high efficiency, yield, and group tolerance (Mardjan et al., 2022).
Chemical Modifications and Derivatives
Rhodium-catalyzed Oxidative Acylation : A method involving rhodium-catalyzed oxidative acylation between secondary benzamides and aryl aldehydes via sp(2) C-H bond activation, followed by intramolecular cyclization, has been described. This leads to the efficient synthesis of 3-hydroxyisoindolin-1-one derivatives (Sharma et al., 2012).
Cu-catalyzed Synthesis of Substituted Isoindolin-1-ones : A Cu(I)-catalyzed synthesis method was developed for substituted 3-methyleneisoindolin-1-ones, employing alkynyl acids as an alkyne source. This process involves decarboxylative cross-coupling of 2-halobenzamides with aryl alkynyl acids, followed by 5-exo-dig heteroannulation (Gogoi et al., 2014).
Potential Biological and Pharmacological Applications
Inhibition of Enzymatic Activity : The bisindole core of indirubin, found in GSK-3 inhibitors, has been used to target 5-lipoxygenase (5-LO) at the ATP-binding site. Substituted indirubin derivatives, such as those resembling 5-Bromo-3-hydroxyisoindolin-1-one, have been explored as potential dual 5-LO/GSK-3 inhibitors for anti-inflammatory intervention (Pergola et al., 2014).
Bioactive Properties in Neuropharmacology : 5-Hydroxyindole, structurally related to 5-Bromo-3-hydroxyisoindolin-1-one, has been studied for its effects on human alpha 7 nicotinic acetylcholine receptors and its potential in enhancing acetylcholine-induced glutamate release in cerebellar slices. This implies the potential neuropharmacological relevance of structurally similar compounds (Zwart et al., 2002).
Safety and Hazards
- Safety Information : Refer to the provided MSDS for detailed safety precautions.
Propriétés
IUPAC Name |
5-bromo-3-hydroxy-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3,8,12H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBQCEKYWVTSSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469495 | |
| Record name | 5-BROMO-3-HYDROXYISOINDOLIN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-hydroxyisoindolin-1-one | |
CAS RN |
573675-39-5 | |
| Record name | 5-BROMO-3-HYDROXYISOINDOLIN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

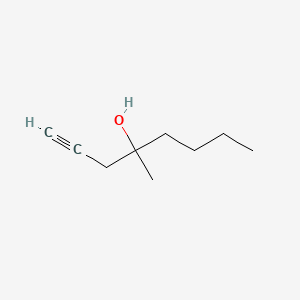
![Pyrido[3,4-D]pyridazin-1(2H)-one](/img/structure/B1599990.png)

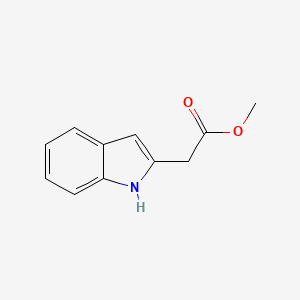
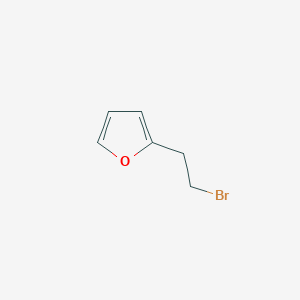
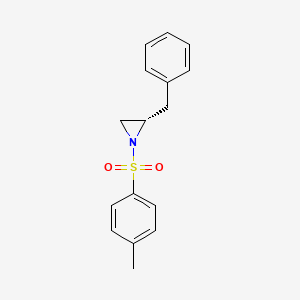
![N-[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)benzyloxycarbonyloxy] succinimide](/img/structure/B1599998.png)
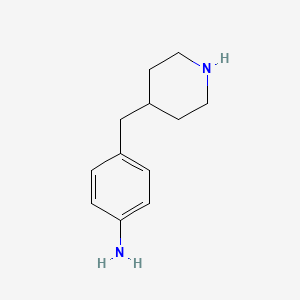


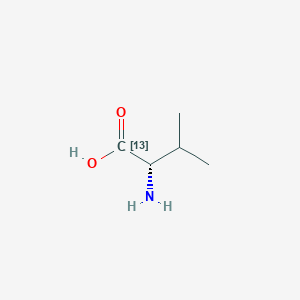
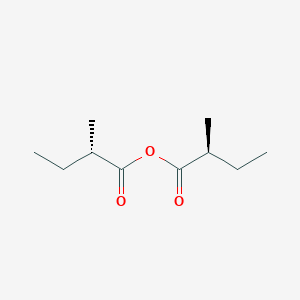
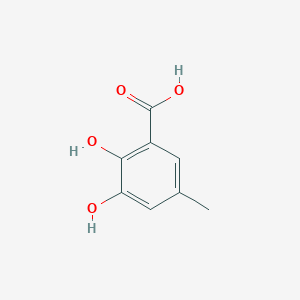
![4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde](/img/structure/B1600009.png)